2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide
Description
2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide is a heterocyclic compound featuring a fused triazolopyrimidine core with a propyl substituent at position 5 and a thioether-linked acetamide side chain. Its molecular formula is C₁₈H₂₀N₆O₃S, with a molecular weight of 400.5 g/mol . The SMILES notation (CCCc1cc(=O)[nH]c2nnc(SCC(=O)Nc3ccc(NC(C)=O)cc3)n12) highlights its structural complexity, including a 7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one scaffold, a propyl group at position 5, and an N-phenethylacetamide moiety connected via a sulfur atom .
Properties
IUPAC Name |
2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-2-6-14-11-15(24)20-17-21-22-18(23(14)17)26-12-16(25)19-10-9-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3,(H,19,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEFGXGKQCUNSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
A presumptive cascade pathway of the reaction includes the michael-type aza-addition of the triazole n(2) atom to the activated multiple bond of the electrophile and subsequent intramolecular trans-amidation with recyclization of the intermediate formed. This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways. For instance, they may inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes play crucial roles in various biochemical pathways, including metabolism, neurotransmission, bone mineralization, fat digestion, and steroid hormone synthesis, respectively.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures. These studies can provide insights into the compound’s ADME properties and their impact on its bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities. For instance, they have shown anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects. These effects suggest that the compound may induce similar molecular and cellular changes.
Biological Activity
The compound 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide represents a novel class of triazolo-pyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazolo-pyrimidine core linked to a phenethylacetamide moiety, which may contribute to its biological activity.
Recent studies have indicated that compounds with similar structural frameworks exhibit various biological activities, including:
- Anticancer Activity : Compounds in the triazolo-pyrimidine class have shown significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been reported to inhibit cell growth by inducing apoptosis and cell cycle arrest through modulation of signaling pathways such as ERK and AKT .
- Adenosine Receptor Binding : Some related compounds have demonstrated high binding affinity for adenosine receptors (ARs), particularly hA1 and hA2A subtypes. This interaction could lead to potential applications in treating conditions like anxiety and depression .
- Inhibition of Enzymatic Activity : The compound may also act as an inhibitor for specific enzymes involved in cancer progression, such as Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation .
In Vitro Studies
In vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines. The results indicate:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 9.47 | Apoptosis induction |
| HCT-116 | 0.53 | Tubulin polymerization inhibition |
| A549 | 6.05 | Cell cycle arrest |
These findings suggest that the compound effectively inhibits cancer cell proliferation through multiple pathways.
Case Studies
- Study on Apoptosis Induction : A study demonstrated that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in MGC-803 gastric cancer cells, confirming its role in promoting apoptosis .
- ERK Signaling Pathway Inhibition : Another investigation revealed that the compound significantly reduced the phosphorylation levels of ERK1/2 and its upstream regulators in a dose-dependent manner, indicating its potential as an ERK signaling pathway inhibitor .
Comparison with Similar Compounds
Key Observations:
Core Modifications: The target compound and Analog 2 share a 5-propyl group on the triazolopyrimidine core, whereas Analog 1 replaces this with 5,6-dimethyl groups. Methyl substituents may enhance metabolic stability but reduce lipophilicity compared to the propyl chain .
Side Chain Variations :
- The target compound features an N-phenethylacetamide side chain, while Analog 1 uses N-(4-ethylphenyl)acetamide. The phenethyl group introduces a bulkier aromatic moiety, which may influence receptor binding through π-π interactions .
- Analog 2 substitutes the phenethyl group with a 4-acetamidophenyl group, adding hydrogen-bonding capacity via the acetamide moiety, which could enhance target affinity .
In contrast, Analog 1 (357.4 g/mol) adheres more closely to drug-likeness guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
